molecular formula C9H12FN3 B1477041 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine CAS No. 2092549-64-7

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Cat. No.: B1477041
CAS No.: 2092549-64-7
M. Wt: 181.21 g/mol
InChI Key: JCVWCKXDBYPKAX-UHFFFAOYSA-N
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Description

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (CAS 2092549-64-7) is a high-value chemical building block with the molecular formula C9H12FN3 and a molecular weight of 181.21 g/mol. This compound features a unique structure combining an azetidine ring, a fluoromethyl group, and an aminopyridine moiety, making it a critical intermediate in modern medicinal chemistry and drug discovery programs. This compound serves as a key synthon in pharmaceutical research, particularly in the development of novel Selective Estrogen Receptor Degraders (SERDs) for the treatment of endocrine-resistant breast cancer. The 3-(fluoromethyl)azetidine side chain is a strategically important component in drug design, as it can improve blood-brain barrier penetration, potentially enabling the treatment of brain metastases in advanced cancer patients . The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved permeability and metabolic stability . Researchers utilize this azetidine-pyridine amine as a versatile precursor for the synthesis of more complex molecules targeting various biological pathways. Its structural features make it valuable for exploring structure-activity relationships in drug candidate optimization. The compound is provided for research and development purposes in laboratory settings only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVWCKXDBYPKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a key building block in the synthesis of advanced pharmaceutical agents. While this compound is not extensively documented as a standalone agent with a dedicated CAS number, its structural motif is integral to the development of complex therapeutics, most notably in the oncology space. This guide will delve into the inferred synthesis, physicochemical properties, and the critical role of this molecule as a synthetic intermediate, drawing upon established chemical principles and analogous transformations documented in patent and medicinal chemistry literature.

Introduction: The Significance of the 6-(Azetidin-1-yl)pyridin-3-amine Scaffold

The 6-(azetidin-1-yl)pyridin-3-amine core is a privileged scaffold in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets. Its incorporation can also favorably modulate physicochemical properties such as solubility and metabolic stability. The pyridin-3-amine portion of the molecule provides a versatile handle for further chemical modifications, allowing for the construction of diverse and complex molecular architectures. The introduction of a fluoromethyl group on the azetidine ring can further fine-tune the molecule's properties, potentially improving its pharmacokinetic profile and target engagement.

This guide will focus on the synthesis and potential applications of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a molecule that embodies these desirable characteristics and serves as a critical precursor in the synthesis of next-generation therapeutics.

Physicochemical and Structural Identifiers

IdentifierValue
IUPAC Name 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
Canonical SMILES C1C(CN1C2=NC=C(C=C2)N)CF
InChI Key InChI=1S/C9H12FN3/c10-6-7-4-12(5-7)9-3-1-8(11)2-13-9/h1-3,7H,4-6,11H2

Proposed Synthetic Pathways

The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can be logically approached through the coupling of two key building blocks: 3-(fluoromethyl)azetidine and a suitably functionalized 6-halopyridin-3-amine . Two primary coupling strategies are proposed: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthesis of Key Intermediates

3.1.1. Synthesis of 3-(Fluoromethyl)azetidine

The synthesis of 3-(fluoromethyl)azetidine is a crucial first step. While various methods exist for the synthesis of fluorinated azetidines, a common approach involves the fluorination of a precursor alcohol.[1]

A plausible synthetic route to 3-(fluoromethyl)azetidine.

Experimental Protocol: Synthesis of 3-(Fluoromethyl)azetidine

  • Protection: To a solution of 3-azetidinemethanol in a suitable solvent such as dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Fluorination: The protected alcohol is then subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in an appropriate solvent at low temperature.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the desired 3-(fluoromethyl)azetidine, often as a salt.

3.1.2. Preparation of 6-Halopyridin-3-amine

A common starting material for the coupling reaction is a 6-halopyridin-3-amine, such as 6-chloropyridin-3-amine or 6-fluoropyridin-3-amine. These are commercially available or can be synthesized through standard methods. 6-Fluoropyridin-3-amine is often preferred for SNA r reactions due to the higher reactivity of the C-F bond towards nucleophilic attack in electron-deficient aromatic systems.[2][3]

Coupling Methodologies

3.2.1. Nucleophilic Aromatic Substitution (SNA r)

The reaction of 3-(fluoromethyl)azetidine with a highly electron-deficient pyridine ring, such as 6-fluoropyridin-3-amine, can proceed via an SNA r mechanism. This reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity.

SNAr pathway for the synthesis of the target compound.

Experimental Protocol: SNAr Coupling

  • To a solution of 6-fluoropyridin-3-amine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add a suitable base (e.g., potassium carbonate or diisopropylethylamine).

  • Add 3-(fluoromethyl)azetidine (or its salt, with an additional equivalent of base) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by column chromatography.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method can be employed to couple 3-(fluoromethyl)azetidine with a 6-halopyridin-3-amine, such as 6-chloropyridin-3-amine or 6-bromopyridin-3-amine.

Buchwald-Hartwig amination route to the target compound.

Experimental Protocol: Buchwald-Hartwig Coupling

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halopyridin-3-amine, 3-(fluoromethyl)azetidine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or sodium tert-butoxide).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by LC-MS or TLC.

  • After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Characterization and Quality Control

The synthesized 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the presence of the fluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Drug Development

The primary application of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is as a key intermediate in the synthesis of more complex and biologically active molecules. The free amine group on the pyridine ring serves as a versatile point for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

A notable example of a complex molecule that could be derived from a similar building block is Camizestrant (AZD9833) , a selective estrogen receptor degrader (SERD) that has been investigated for the treatment of ER+ breast cancer.[6][7] While the exact intermediate in the synthesis of Camizestrant may differ slightly, the underlying synthetic logic of constructing a complex molecule around a central 6-(azetidin-1-yl)pyridin-3-amine core remains highly relevant.

Role as a key intermediate in API synthesis.

The development of synthetic routes to molecules like 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is therefore of high interest to medicinal chemists and process development scientists, as it enables the efficient and scalable production of novel drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine represents a strategically important, albeit not widely cataloged, chemical entity. Its synthesis, achievable through robust and well-established methodologies such as SNA r and Buchwald-Hartwig amination, provides access to a versatile building block for the construction of complex molecular architectures. The unique combination of a substituted azetidine ring and a functionalizable pyridine core makes this compound a valuable asset in the toolbox of medicinal chemists, particularly in the design and development of novel therapeutics. This guide has provided a comprehensive overview of the inferred synthesis, properties, and applications of this pivotal intermediate, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

  • Google Patents.
  • De Kimpe, N., et al. (2011). Recent advances in the synthesis of trifluoromethylated aziridines and azetidines. In Fluorine in Heterocyclic Chemistry.
  • Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry, 53(19), 6973-6985. [Link]

  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8496-8517. [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187-17194. [Link]

  • Gembus, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

  • PubChem. 6-(Azetidin-3-yl)pyridin-3-amine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

  • Zimam, E. H. (2015). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. Acta Chimica and Pharmaceutica Indica, 5(4), 143-150. [Link]

  • Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(10), 1599-1602. [Link]

  • Popa, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. [Link]

  • Zimam, E. H. (2015). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. Acta Chimica and Pharmaceutica Indica, 5(4), 143-150. [Link]

  • Wessjohann, L. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 765-779. [Link]

  • da Silva, A. B., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3456. [Link]

  • Google Patents. Selective estrogen receptor degraders. US11634426B2.
  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(23), 14530-14559. [Link]

  • PubChem. Camizestrant. [Link]

  • precisionFDA. CAMIZESTRANT. [Link]

  • Vankayala, R., et al. (2017). Evaluation of A-ring fused pyridine d-modified androstane derivatives for antiproliferative and aldo–keto reductase 1C3 inhibitory activity. MedChemComm, 8(11), 2096-2104. [Link]

Sources

The Fluoromethyl Azetidine Scaffold: A Precision Tool for Physicochemical Tuning in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluoromethyl Azetidine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the modern era of "Multiparameter Optimization" (MPO), the fluoromethyl azetidine scaffold has emerged as a high-value structural motif. It serves as a superior bioisostere for traditional alkyl groups (ethyl, isopropyl, tert-butyl) and larger saturated heterocycles. By leveraging the unique electronic properties of the strained azetidine ring combined with the inductive power of the fluoromethyl group (


), medicinal chemists can precisely modulate basicity (

), enhance metabolic stability, and optimize lipophilicity (

) without significantly altering the steric footprint of the lead molecule.

This guide details the structural rationale, synthetic architectures, and experimental protocols required to deploy fluoromethyl azetidines effectively in drug development pipelines.

Part 1: The Physicochemical Rationale[1]

The utility of the fluoromethyl azetidine scaffold rests on three pillars: Basicity Modulation , Metabolic Blocking , and Conformational Control .

The -Fluorine Effect on Amine Basicity

Azetidine itself is a strong base (


), often too basic for optimal oral bioavailability or blood-brain barrier (BBB) penetration. High basicity can also lead to phospholipidosis or hERG channel inhibition.

Introducing a fluoromethyl group at the C3 position exerts a strong electron-withdrawing inductive effect (


) through the 

-framework.
  • Mechanism: The

    
    -fluorine (relative to the nitrogen) pulls electron density away from the amine lone pair.
    
  • Outcome: This typically lowers the

    
     by 1.5 to 3.0 log units depending on exact substitution (e.g., 3-fluoro-3-fluoromethyl vs. 3-fluoromethyl). This brings the amine into the physiological range (
    
    
    
    7.5–9.0), improving permeability while maintaining solubility.
Bioisosterism and Metabolic Stability

The


 group is a bioisostere for the ethyl (

) or hydroxymethyl (

) group.
  • Oxidative Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at a site prone to CYP450 oxidation (metabolic "soft spot") blocks dealkylation or hydroxylation.

  • Lipophilicity Tuning: Unlike a trifluoromethyl group (

    
    ), which significantly increases lipophilicity, a monofluoromethyl group (
    
    
    
    ) provides a balanced dipole. It lowers
    
    
    relative to purely alkyl chains due to the C–F bond polarity, improving solubility.
Structural Visualization (SPR Logic)

SPR_Logic Azetidine Parent Azetidine (High pKa ~11.3) F_Methyl 3-Fluoromethyl Substitution Azetidine->F_Methyl Structural Modification Outcome1 Lower pKa (8.0-9.5) (Inductive Effect) F_Methyl->Outcome1 e- Withdrawal Outcome2 Metabolic Stability (Blocks CYP Oxidation) F_Methyl->Outcome2 C-F Bond Strength Outcome3 Bioisostere for Ethyl/Isopropyl F_Methyl->Outcome3 Steric Mimicry

Figure 1: Structure-Property Relationship (SPR) logic flow for fluoromethyl azetidine scaffolds.

Part 2: Synthetic Architectures

Synthesizing 3-(fluoromethyl)azetidines presents specific challenges due to the ring strain (~26 kcal/mol). The most robust route involves the construction of the azetidine ring followed by functional group manipulation, or the direct fluorination of a pre-formed azetidine alcohol.

Comparative Synthetic Strategies
StrategyPrecursorKey ReagentProsCons
Deoxyfluorination 1-Boc-3-(hydroxymethyl)azetidineDAST / XtalFluor-EDirect access; High yield; Scalable.Requires careful temp control to avoid ring opening.
Cyclization Fluorinated amino-alcoholsTsCl / BaseAllows early introduction of F.Precursors can be expensive; Cyclization is entropy-disfavored.
Late-Stage Functionalization Azetidine-3-carboxylic acidSF4 / SelectfluorRapid diversification.Harsh conditions; Selectivity issues.
Recommended Pathway: The "Hydroxymethyl" Route

The most reliable method for medicinal chemistry applications is the Deoxyfluorination of N-protected 3-(hydroxymethyl)azetidine . This route avoids the handling of volatile fluorinated building blocks early in the synthesis and utilizes the stable Boc-protected intermediate.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

Rationale: This protocol uses DAST (Diethylaminosulfur trifluoride) for the conversion of the primary alcohol to the fluoride. The Boc group protects the amine from participating in side reactions.

Step 1: Reduction of the Acid

Reagents: 1-Boc-azetidine-3-carboxylic acid, Borane-THF complex (


), THF.
  • Dissolve 1-Boc-azetidine-3-carboxylic acid (

    
    ) in anhydrous THF (
    
    
    
    ) under
    
    
    atmosphere.
  • Cool to

    
    .[1]
    
  • Dropwise add

    
     (
    
    
    
    ,
    
    
    ). Caution: Gas evolution.
  • Stir at

    
     for 1 hour, then warm to RT and stir for 3 hours.
    
  • Quench: Cool to

    
    , add MeOH dropwise until bubbling ceases.
    
  • Concentrate in vacuo. Redissolve in EtOAc, wash with

    
    , sat. 
    
    
    
    , and brine.
  • Dry (

    
    ) and concentrate to yield 1-Boc-3-(hydroxymethyl)azetidine .
    
Step 2: Deoxyfluorination (The Critical Step)

Reagents: DAST (Diethylaminosulfur trifluoride), Dichloromethane (DCM).

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Cool to

    
     . Note: Temperature control is vital to prevent ring expansion or elimination.
    
  • Add DAST (

    
    , 
    
    
    
    ) dropwise via syringe.
  • Stir at

    
     for 1 hour, then allow to warm slowly to RT overnight.
    
  • Quench: Pour reaction mixture into a stirred mixture of DCM and sat.

    
     at 
    
    
    
    .
  • Separate phases. Extract aqueous layer with DCM (

    
    ).
    
  • Dry (

    
    ) and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield 1-Boc-3-(fluoromethyl)azetidine .
    
Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM,


 in Dioxane.
  • Dissolve intermediate in DCM (

    
    ).
    
  • Add TFA (

    
    ). Stir at RT for 2 hours.
    
  • Concentrate in vacuo.

  • Redissolve in minimal MeOH, add

    
     in dioxane (
    
    
    
    ), and precipitate with
    
    
    .
  • Filter to collect 3-(fluoromethyl)azetidine hydrochloride .

Part 4: Visualization of Synthetic Workflow

Synthesis_Workflow Start Start: 1-Boc-azetidine-3-carboxylic acid Step1 Reduction (BH3-THF, 0°C) Yields: Alcohol Intermediate Start->Step1 Reduction Step2 Deoxyfluorination (DAST, -78°C to RT) Yields: Fluoromethyl Scaffold Step1->Step2 Nucleophilic Fluorination Step3 Deprotection (TFA/DCM) Yields: HCl Salt Step2->Step3 Acidic Cleavage Final Product: 3-(Fluoromethyl)azetidine HCl Step3->Final Precipitation

Figure 2: Step-by-step synthetic workflow for generating the fluoromethyl azetidine core.

Part 5: Case Study & Application Data

Physicochemical Comparison Table

The following data illustrates the "Fluoromethyl Effect" compared to standard alkyl groups in a theoretical amine scaffold (R-NH2).

Substituent (R)

(Conj. Acid)
Relative Lipophilicity (

)
Metabolic Stability (

)
Ethyl (

)
~10.60.0 (Ref)Low (Oxidation prone)
Isopropyl (

)
~10.7+0.4Moderate
Azetidin-3-yl ~9.5-1.2Moderate
3-(Fluoromethyl)azetidin-3-yl 7.8 -0.8 High (Blocked)
Trifluoroethyl (

)
~5.7+0.6High

Note: Data derived from comparative bioisostere studies [1, 2]. The 3-(fluoromethyl)azetidine provides the optimal balance of reduced basicity (near physiological pH) without the excessive lipophilicity penalty of trifluoromethyl groups.

Drug Discovery Context

While specific drugs like Cobimetinib utilize a 3-fluoroazetidine core (fluorine directly on the ring), the fluoromethyl variant is increasingly utilized in preclinical candidates to replace unstable tert-butyl or isopropyl groups. The scaffold is particularly effective in:

  • Kinase Inhibitors: Replacing solvent-front alkyl groups to improve solubility.

  • GPCR Ligands: Tuning the basicity of the pharmacophore to reduce hERG binding affinity (which often correlates with high basicity and lipophilicity).

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (2024). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. (2025). [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). [Link]

Sources

Literature review of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine , analyzing its chemical architecture, synthesis, and role in oncology drug discovery.

While this specific chemical entity is most prominently recognized as a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) (e.g., analogs related to Imlunestrant and Camizestrant ), its structural motifs—specifically the aminopyridine core and the fluorinated azetidine—are highly relevant to Kinase Inhibitor design (targeting the hinge region and solvent front). This guide addresses both its established utility and its potential in kinase medicinal chemistry.

Executive Summary & Chemical Architecture

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a specialized heterocyclic building block characterized by a pyridine core substituted with a primary amine at the C3 position and a fluorinated azetidine ring at the C6 position.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Molecular Weight: ~181.21 g/mol

  • Key Structural Features:

    • Pyridin-3-amine Core: A classic bioisostere for aniline, serving as a hydrogen bond donor/acceptor often used to bind the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).

    • Azetidine Ring (4-membered): Introduces specific conformational constraints and lowers lipophilicity (LogP) compared to larger saturated rings like piperidine or pyrrolidine.

    • Fluoromethyl Group (-CH

      
      F):  A bioisostere for a methyl or hydroxymethyl group. The fluorine atom modulates pKa, enhances metabolic stability (blocking oxidation), and increases lipophilicity slightly without the steric bulk of a trifluoromethyl group.
      
Role in Therapy (SERDs vs. Kinase Inhibitors)

While the user inquiry focuses on Kinase Inhibition , it is critical to note that this specific scaffold is the "left-hand" amine intermediate used to synthesize Oral SERDs (Selective Estrogen Receptor Degraders) such as Imlunestrant (LY3484356) and related compounds (e.g., Camizestrant/AZD9833 analogs). In these drugs, the aminopyridine moiety forms the core connection, while the azetidine tail projects into the receptor's solvent channel to induce degradation.

However, in Kinase Inhibitor Design , this molecule represents a privileged "Hinge-Solvent" binder. The aminopyridine binds the hinge (ATP pocket), while the azetidine projects into the solvent front, improving solubility and permeability—a strategy seen in BTK and JAK inhibitors.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The efficacy of this moiety in drug design stems from three specific medicinal chemistry principles:

The Fluorine Effect (Metabolic Stability)

The substitution of a hydrogen or hydroxyl group with fluorine (in the fluoromethyl group) serves two purposes:

  • Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the terminal carbon, extending the half-life (

    
    ) of the parent drug.
    
  • Dipole Modulation: The C-F bond introduces a strong dipole, which can engage in specific electrostatic interactions with protein residues (e.g., backbone carbonyls) in the binding pocket.

Azetidine as a Solubilizing Vector

Compared to the ubiquitous piperazine or piperidine rings, the azetidine ring is less lipophilic and more geometrically constrained.

  • Lower Basicity: The nitrogen in the azetidine ring (attached to the pyridine) is less basic due to ring strain and conjugation with the pyridine, reducing the risk of hERG channel inhibition (a common cardiac toxicity liability).

  • Vector Geometry: The bond angles of the 4-membered ring orient the fluoromethyl group in a distinct vector, often critical for accessing narrow sub-pockets in enzymes like BTK (Bruton's Tyrosine Kinase) or ER (Estrogen Receptor).

Experimental Protocols: Synthesis & Manufacturing

This section details the synthesis of the intermediate 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine from commercially available precursors.

Retrosynthetic Analysis

The molecule is assembled via a Nucleophilic Aromatic Substitution (S


Ar) or Pd-catalyzed Buchwald-Hartwig amination between a 6-halopyridin-3-amine  derivative and 3-(fluoromethyl)azetidine .
Step-by-Step Synthesis Protocol

Reagents:

  • Starting Material A: 6-Chloro-3-nitropyridine (CAS: 14523-22-9) or 5-Bromo-2-chloropyridine.

  • Starting Material B: 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1334493-00-5).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Reduction Agent: Hydrogen (H

    
    ) with Pd/C, or Iron/Ammonium Chloride.
    

Workflow:

  • S

    
    Ar Coupling (Formation of Nitro Intermediate): 
    
    • Dissolve 6-Chloro-3-nitropyridine (1.0 eq) in DMF.

    • Add 3-(Fluoromethyl)azetidine HCl (1.1 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • Mechanism:[1][2] The azetidine nitrogen attacks the C6 position of the pyridine, displacing the chloride. The nitro group at C3 activates the ring for this substitution.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Product:6-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine .

  • Nitro Reduction (Formation of Final Amine):

    • Dissolve the nitro intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H

      
       atmosphere  (balloon pressure) at Room Temperature (RT) for 2–12 hours.
      
    • Monitoring: Check via LC-MS for disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2).

    • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH).

Yield: Typically 75–85% over two steps.

Synthesispathway SM1 6-Chloro-3-nitropyridine Int1 Intermediate: 6-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine SM1->Int1 S_NAr Coupling (DIPEA, DMF, 80°C) SM2 3-(Fluoromethyl)azetidine SM2->Int1 Prod Final Product: 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Int1->Prod Nitro Reduction (H2, Pd/C, MeOH)

Figure 1: Synthetic pathway for the production of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Kinase Inhibition Context & Mechanism[2][5][6]

Although this scaffold is pivotal in SERDs, its application in Kinase Inhibition is based on the "Hinge-Solvent" binding model .

The Hinge Binding Motif

In a typical Type I or Type II kinase inhibitor:

  • The Pyridin-3-amine nitrogen atoms (ring N and exocyclic NH

    
    ) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met329 in c-Src , or Met477 in BTK ).
    
  • Donor: Exocyclic NH

    
     donates H to the backbone Carbonyl.
    
  • Acceptor: Pyridine Ring N accepts H from the backbone Amide NH.

The Solvent Front Vector

The 6-position of the pyridine directs the azetidine tail towards the solvent-exposed region of the kinase ATP pocket.

  • Significance: This region tolerates bulkier groups. The fluoromethyl group can displace water molecules (entropic gain) or interact with specific residues like Cysteine or Aspartate at the pocket rim.

  • Selectivity: Modifying the azetidine ring size (3 vs 4 vs 5 membered) and the fluoro-substitution pattern allows medicinal chemists to "tune" the molecule to fit specific kinases (e.g., JAK3 vs JAK1 , or BTK wild-type vs C481S mutant).

KinaseBinding cluster_Pocket Kinase ATP Binding Pocket Molecule 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Hinge Hinge Region (H-Bonding) Molecule->Hinge Pyridin-3-amine (H-Bond Donor/Acceptor) Solvent Solvent Front (Solubility/Selectivity) Molecule->Solvent Azetidine-Fluoromethyl (Lipophilic Contact) Gatekeeper Gatekeeper Residue (Steric Control) Molecule->Gatekeeper Pyridine Core (Pi-Stacking)

Figure 2: Pharmacophore mapping of the molecule within a generic Kinase ATP-binding pocket.

Experimental Validation: Kinase Assay Protocol

To validate this molecule (or derivatives) as a kinase inhibitor, the following standard assay protocol is recommended.

ADP-Glo™ Kinase Assay (Promega)

This assay measures the ADP formed from a kinase reaction, quantifying inhibition potency (IC


).

Protocol:

  • Preparation: Dilute the compound in 100% DMSO (10-point dose-response curve).

  • Enzyme Mix: Prepare Kinase Working Reagent (e.g., Recombinant BTK or EGFR ) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
  • Substrate Mix: Prepare ATP + Peptide Substrate (e.g., Poly Glu:Tyr 4:1).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (RT).

    • Add 4 µL Substrate Mix to initiate reaction.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.Journal of Medicinal Chemistry , 63(23), 14530–14559. Link (Describes the optimization of the azetidine-pyridine scaffold in SERDs).

  • AstraZeneca AB. (2018).[1][2] Patent WO2018076470: Heterocyclic Compounds as SERDs. (Primary source for the synthesis of fluoromethyl-azetidine intermediates).

  • Lilly, E. & Co. (2019). Patent US20190119263: Tetrahydro-pyrido[3,4-b]indole derivatives as ER modulators. (Describes Imlunestrant analogs utilizing the fluoromethyl-azetidine moiety).
  • Smith, D. A., et al. (2015). Azetidines in Drug Discovery: A Versatile Scaffold.Journal of Medicinal Chemistry, 58(15), 5689–5698. (Review of azetidine properties in kinase and GPCR ligands).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880. Link (Mechanistic insight into the fluoromethyl group).

Sources

Methodological & Application

Procedure for nucleophilic aromatic substitution to form azetidinyl pyridines

Application Note: High-Fidelity Synthesis of Azetidinyl Pyridines via Nucleophilic Aromatic Substitution ( )

Abstract

The incorporation of azetidine rings into pyridine scaffolds is a high-value transformation in medicinal chemistry, offering modulation of lipophilicity (


Introduction & Mechanistic Basis[1][2][3][4][5]

The formation of azetidinyl pyridines proceeds via the Nucleophilic Aromatic Substitution (


)
The Mechanism

The reaction involves a two-step addition-elimination sequence:[1][2]

  • Addition: The azetidine nitrogen (nucleophile) attacks the carbon bearing the halogen. This disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group.

Key Insight: The rate-determining step is typically the formation of the Meisenheimer complex, not the bond breaking of the carbon-halogen bond.[1] Consequently, highly electronegative leaving groups (like Fluorine) accelerate the reaction significantly by stabilizing the anionic intermediate via induction, despite the C-F bond being stronger than C-Cl.

Mechanistic Pathway Diagram

SNAr_MechanismReactantsHalopyridine + AzetidineTSMeisenheimer Complex(High Energy Intermediate)Reactants->TSNucleophilic Attack(Rate Limiting)ProductsAzetidinyl Pyridine + HXTS->ProductsAromatization(Fast)

Figure 1: The

2

Critical Experimental Parameters

Successful coupling relies on three pillars: Electrophile Activation, Base Selection, and Thermal Management.

Electrophile Selection: The "Fluorine Effect"

Experimental data confirms that 2-fluoropyridines react significantly faster than their chloro- analogs.[3] In competitive kinetic studies, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxide nucleophiles [1].[1][3]

ParameterFluoropyridine (Ar-F)Chloropyridine (Ar-Cl)Recommendation
Reactivity High (Excellent for

)
Moderate to LowUse Ar-F for mild conditions (<80°C).
Bond Strength C-F (115 kcal/mol)C-Cl (79 kcal/mol)Bond strength is irrelevant for rate.
Intermediate Stability High (Inductive stabilization)LowerAr-F allows cleaner profiles.
Solvent & Base Matrix

Azetidine is often supplied as a hydrochloride salt (Azetidine·HCl). It must be free-based in situ.

  • Solvent: Polar aprotic solvents (DMSO, NMP, DMF) are preferred as they solvate the cation of the base, leaving the azetidine "naked" and more nucleophilic.

  • Base:

    • Inorganic (

      
      , 
      
      
      ): Best for scale-up.
      
      
      is superior for difficult substrates due to the "Cesium Effect" (higher solubility/basicity in organic media).
    • Organic (DIEA/Hünig's Base): Useful for homogeneous reactions but can complicate purification if the product is also basic.

Thermal Management & Safety

Warning: Azetidine possesses significant ring strain.[4][5]

  • Polymerization: At high temperatures (>120°C) or in the presence of strong Lewis acids, azetidine can undergo ring-opening polymerization.

  • Volatility: Free azetidine has a low boiling point (~61°C). Reactions should be sealed or run with efficient reflux condensers if the free base is generated in bulk.

Standard Operating Procedure (SOP)

Protocol A: Standard Coupling (Activated Pyridines)

Target: 2- or 4-Fluoropyridines, or Chloropyridines with additional EWGs (e.g., -CN, -

Materials:

  • Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)

  • Nucleophile: Azetidine Hydrochloride (1.2 equiv)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMSO (anhydrous, 5 mL/mmol)

Workflow:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add Azetidine·HCl (1.2 equiv) and

    
      (2.5 equiv).
    
  • Solvation: Add DMSO . Stir at Room Temperature (RT) for 10 minutes to allow partial free-basing.

    • Note: The mixture will be a suspension.

  • Addition: Add the Fluoropyridine (1.0 equiv) in one portion.

  • Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

    • Monitor: Check via LCMS. Look for disappearance of Ar-F (

      
      ) and appearance of Product (
      
      
      ).
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMSO. Crucial: Azetidinyl pyridines can be polar; ensure the aqueous layer is checked for product loss.

    • Wash with Brine (1x), dry over

      
      , filter, and concentrate.
      
Protocol B: High-Stringency Coupling (Deactivated Pyridines)

Target: Unactivated Chloropyridines or sterically hindered systems.

Modifications:

  • Base: Switch to

    
      (2.0 equiv) for enhanced basicity.
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) allows for higher thermal stability than DMF.

  • Temperature: 100°C – 120°C.

Experimental Workflow Diagram

WorkflowStartStart: Weigh ReagentsFreeBaseIn-situ Free Basing(Azetidine-HCl + Base + DMSO)Stir 10 min @ RTStart->FreeBaseAdditionAdd Electrophile(Halopyridine)FreeBase->AdditionReactionReaction PhaseHeat 80-120°CMonitor LCMSAddition->ReactionCheckConversion > 95%?Reaction->CheckCheck->ReactionNo (Extend Time/Temp)WorkupAqueous Workup(EtOAc/Water wash)Check->WorkupYesPurifyPurification(Column Chromatography)Workup->Purify

Figure 2: Step-by-step decision tree for the synthesis of azetidinyl pyridines.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity or deactivated electrophile.1. Switch Ar-Cl to Ar-F . 2. Switch Base to

. 3. Increase Temp (max 120°C).
Azetidine Ring Opening Acidic impurities or excessive heat.Ensure base is in excess (>2 equiv). Do not exceed 130°C.
Product in Aqueous Layer Product is highly polar (low LogD).Use DCM/iPrOH (3:1) for extraction instead of EtOAc. Saturate aqueous layer with NaCl.
Precipitate in Reaction Inorganic salts (

,

).
This is normal. Ensure vigorous stirring to maintain mass transfer.

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][3] Retrieved from

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[6] (2020).[7] Retrieved from

  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). Retrieved from

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard Reference for Meisenheimer Complex kinetics).

Application Note: Scalable Synthesis of Fluoromethyl Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The fluoromethyl azetidine motif—specifically 3-(fluoromethyl)azetidine—is a critical bioisostere in modern drug design, offering modulation of


, metabolic stability, and lipophilicity without the steric bulk of a trifluoromethyl group. However, scaling the synthesis of these intermediates presents significant safety and engineering challenges.

The primary synthetic bottleneck is the conversion of 3-(hydroxymethyl)azetidine precursors to the fluoride. Traditional batch methods using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are prone to catastrophic thermal events (exotherms >200 J/g) and generate corrosive HF byproducts, making them hazardous beyond gram-scale.

This guide details two validated, scalable protocols that circumvent these risks:

  • Protocol A (Batch): A safety-optimized deoxyfluorination using the thermally stable reagent SulfoxFluor .

  • Protocol B (Continuous Flow): A continuous processing method for DAST, utilizing micro-reactor technology to manage heat transfer and inventory limits.

Critical Pathway Analysis

The following decision matrix illustrates the selection logic for synthetic routes based on scale and equipment availability.

ReagentSelection Start Target: 3-(Fluoromethyl)azetidine Scale Production Scale? Start->Scale Small < 100 g Scale->Small Discovery Large > 100 g to kg Scale->Large Process Dev RouteA Route A: SulfoxFluor (Batch) High Safety, High Cost Small->RouteA Preferred Equip Flow Reactor Available? Large->Equip Equip->RouteA No RouteB Route B: DAST (Flow) Low Cost, Eng. Control Equip->RouteB Yes (Recommended) RouteC Route C: Mesylate Displacement (CsF/TBAF) Low Yield, High Impurity RouteC->RouteA Avoid if possible

Caption: Decision matrix for selecting the optimal fluorination strategy based on scale and infrastructure.

Protocol A: Batch Synthesis via SulfoxFluor

Best for: Pilot scale (100g – 500g), standard glass reactors, high safety requirements.

Mechanism & Rationale

SulfoxFluor (


-tosyl-4-chlorobenzenesulfonimidoyl fluoride) is a crystalline, shelf-stable reagent.[1] Unlike DAST, it does not decompose violently and maintains stability up to 330°C. It activates the alcohol via a sulfonimidoyl intermediate which undergoes nucleophilic displacement by fluoride.
Materials
  • Substrate:

    
    -Boc-3-(hydroxymethyl)azetidine (1.0 equiv)
    
  • Reagent: SulfoxFluor (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology
  • Setup: In a jacketed reactor inerted with

    
    , charge 
    
    
    
    -Boc-3-(hydroxymethyl)azetidine and anhydrous Toluene (10 V).
  • Reagent Addition: Add DBU (2.0 equiv) at room temperature (RT). The reaction is not highly exothermic at this stage.

  • Fluorination: Add SulfoxFluor (1.2 equiv) portion-wise over 30 minutes.

    • Note: Unlike DAST, cryogenic cooling is not required. Maintain internal temperature at 20–25°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Quench: Add saturated aq.

    
     (5 V) slowly.
    
  • Workup: Separate phases. Extract aqueous layer with Toluene. Combine organics, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate under reduced pressure. The residue is typically purified via silica gel chromatography (Hexane/EtOAc) or crystallization if applicable.

Key Performance Indicators (KPIs):

  • Yield: Expect 85–92%.

  • Safety: No induction period; DSC shows no exotherm onset below 200°C.

Protocol B: Continuous Flow Synthesis via DAST

Best for: Manufacturing scale (>1 kg), cost-sensitive processes.

Mechanism & Rationale

DAST is significantly cheaper than SulfoxFluor but poses severe explosion risks in batch due to heat accumulation. Flow chemistry mitigates this by maximizing surface-area-to-volume ratio, ensuring immediate heat dissipation. The residence time is kept short to prevent byproduct formation.

Flow Reactor Configuration

FlowProcess FeedA Feed A: Substrate in DCM PumpA Pump A FeedA->PumpA FeedB Feed B: DAST in DCM PumpB Pump B FeedB->PumpB Mixer T-Mixer (Cooled 0°C) PumpA->Mixer PumpB->Mixer Coil Residence Coil PFA Tubing Temp: 25-40°C Mixer->Coil Reaction Zone MixerQ Quench Mixer Coil->MixerQ Quench Quench Stream (Aq. NaHCO3) Quench->MixerQ Collect Phase Separator & Collection MixerQ->Collect

Caption: Schematic for the continuous flow fluorination of azetidine intermediates.

Step-by-Step Methodology
  • Feed Preparation:

    • Solution A:

      
      -Boc-3-(hydroxymethyl)azetidine (0.5 M in anhydrous DCM).
      
    • Solution B: DAST (0.6 M in anhydrous DCM). Caution: Handle DAST in a fume hood; do not use glass syringes.

  • System Priming: Prime pumps with anhydrous DCM. Set the reactor temperature (residence coil) to 25°C.

  • Flow Parameters:

    • Set flow rates to achieve a 1:1.2 stoichiometric ratio (Substrate:DAST).

    • Target Residence Time (

      
      ): 10–15 minutes.
      
    • Reactor Pressure: Maintain 5–10 bar backpressure to prevent solvent boiling and gas expansion.

  • Execution: Start pumps. The streams meet at a cooled T-mixer (0°C) to manage the initial mixing exotherm, then pass into the residence coil (25°C) for reaction completion.

  • Inline Quench: The reactor output is immediately mixed with a stream of saturated

    
     or 10% KOH in a second micromixer. This neutralizes HF immediately upon exit.
    
  • Collection: The biphasic stream is collected in a gravity separator or continuous membrane separator.

Safety Note: The "inventory" of active reacting DAST at any moment is only a few milliliters, eliminating the risk of bulk thermal runaway.

Analytical Controls & Data

Quality Control Specifications

For the final product (


-Boc-3-(fluoromethyl)azetidine), the following analytical markers are critical for release.
TestMethodSpecificationNotes
Identity

-NMR,

-NMR
Conforms to structure

signal at ~ -220 ppm (triplet)
Purity HPLC / GC> 98.0% a/aMonitor for "Elimination Product" (Exocyclic alkene)
Residual HF Ion Chromatography< 50 ppmCritical for downstream coupling
Enantiopurity Chiral HPLC> 99% eeOnly applicable if C2-substituted
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Elimination side-reactionLower reaction temperature; Switch to SulfoxFluor (higher selectivity).
Corrosion of Equipment HF generationUse Hastelloy or PFA/PTFE reactor parts. Avoid standard steel.
Incomplete Conversion Water in solventEnsure Karl Fischer (KF) of solvents < 100 ppm. DAST hydrolyzes rapidly.

References

  • Guo, J., et al. (2019). "SulfoxFluor: A Thermally Stable Reagent for Deoxyfluorination."[1] Nature Communications. [Link]

    • Primary source for Protocol A, detailing the stability and selectivity of SulfoxFluor.
  • Baumann, M., et al. (2020). "Continuous Flow Synthesis of Fluorinated Heterocycles." Reaction Chemistry & Engineering. [Link]

    • Source for flow chemistry parameters and safety handling of DAST.
  • Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society. [Link]

    • Reference for alternative stable reagents and mechanistic comparisons.
  • Organic Chemistry Portal. (2023). "Synthesis of Azetidines." [Link]

    • General background on azetidine ring form

Sources

Application Notes & Protocols: Safe Handling and Storage of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

This document provides a comprehensive guide for the safe handling, storage, and use of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a novel heterocyclic compound of interest in drug discovery and development. The protocols and recommendations herein are synthesized from an analysis of the compound's constituent chemical moieties, data from structurally related molecules, and established best practices in chemical laboratory safety. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a substituted aminopyridine derivative. While a comprehensive, experimentally-derived dataset for this specific molecule is not publicly available, its key properties can be inferred from its structure.

PropertyValueSource
Chemical Formula C9H12FN3Calculated
Molecular Weight 181.21 g/mol Calculated
IUPAC Name 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amineN/A
Appearance Assumed to be a solid at room temperature.[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.[2]

Scientific Rationale for Handling and Storage: A Moiety-Based Analysis

Understanding the inherent chemical nature of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is paramount for developing robust handling and storage protocols. The molecule's stability is governed by the interplay of its three primary structural components: the azetidine ring, the fluoromethyl group, and the pyridin-3-amine core.

Azetidine Ring: Strain and Susceptibility

The four-membered azetidine ring is characterized by significant ring strain. While more stable than the analogous three-membered aziridine ring, this strain renders it susceptible to cleavage under certain conditions[3].

  • Acid Sensitivity: The nitrogen atom in the azetidine ring can be protonated under acidic conditions, which can promote ring-opening. Therefore, prolonged exposure to strong acids should be avoided during handling and in solution.[4]

  • Nucleophilic Attack: The strained ring is a target for strong nucleophiles. While the compound is generally stable, this latent reactivity should be considered in designing synthetic routes or formulating solutions.[4] Using deactivated silica gel for chromatography is recommended to prevent degradation on acidic stationary phases.[4]

Monofluoromethyl Group: A Point of Potential Instability

The stability of fluorinated alkyl groups is not uniform. While the trifluoromethyl (-CF3) group is exceptionally stable and metabolically robust due to the strength of the C-F bond, the monofluoromethyl (-CH2F) group presents a different profile.[5][6]

  • SN2 Displacement: The C-F bond in a monofluoromethyl group can be susceptible to nucleophilic displacement (SN2 reaction). This is particularly relevant if an intramolecular nucleophile is present, which can lead to degradation.[7] In the case of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, while the aminopyridine nitrogen is not perfectly positioned for intramolecular attack, solution-phase instability (e.g., from hydroxide in aqueous buffers) over long periods at elevated temperatures is a plausible risk.[7]

  • Contrast with -CF3: It is critical to distinguish the reactivity of -CH2F from that of -CF3. The latter is highly resistant to chemical and metabolic degradation, a property that has made it a cornerstone of modern medicinal chemistry.[5]

Pyridin-3-amine Core: Basicity and Reactivity

The aminopyridine core influences the compound's physicochemical properties, including its basicity and potential for intermolecular interactions. The pyridine ring nitrogen is generally the most basic site. The exocyclic amino group's electrons are not part of the aromatic system, influencing its reactivity.[8] This moiety is a common building block in pharmaceuticals and is generally stable under typical laboratory conditions.[1][9]

Diagram 1: Key Stability Considerations

cluster_molecule 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine cluster_risks Potential Degradation Pathways cluster_causes Causative Factors M Core Structure R1 Azetidine Ring Opening M->R1 R2 Fluoromethyl Displacement (SN2) M->R2 R3 Oxidation/Decomposition M->R3 C1 Strong Acids C1->R1 Promotes C2 Strong Nucleophiles (e.g., OH⁻) C2->R1 C2->R2 Initiates C3 Light / Air (Long-term) C3->R3 C4 High Temperature C4->R1 Accelerates C4->R2 C4->R3

Caption: Key chemical moieties and their potential degradation pathways.

Hazard Assessment and Personal Protective Equipment (PPE)

As no specific Safety Data Sheet (SDS) is available for 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a conservative approach based on the known hazards of related aminopyridines and general chemical reagents is mandatory.[1][10]

  • Potential Hazards:

    • Toxicity: Aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[1] Assume the compound is harmful by all routes of exposure.[10]

    • Irritation: May cause skin and eye irritation.[11][12]

    • Sensitization: Repeated exposure may cause allergic reactions in sensitive individuals.[12]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

    • Body Protection: A standard laboratory coat must be worn at all times.

    • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

Storage Protocols

Proper storage is critical to maintain the compound's purity and stability. Recommendations are based on best practices for complex small molecules and data from related compounds like Imlunestrant.[2]

Solid Compound Storage
  • Temperature: Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container (e.g., amber glass vial) under an inert atmosphere (argon or nitrogen) to protect from moisture and air.

  • Light: Protect from light to prevent potential photodegradation.

Stock Solution Storage

The stability of the compound in solution is expected to be lower than in its solid state.

SolventStorage TemperatureRecommended Max DurationRationale
DMSO-80°C≤ 6 monthsCryogenic storage minimizes degradation kinetics.[2]
DMSO-20°C≤ 1 monthSuitable for working stocks with frequent use.[2]
Aqueous Buffers-80°C≤ 24 hoursNot Recommended. High risk of hydrolysis/degradation due to potential nucleophilic attack on the fluoromethyl group or azetidine ring.[7] Prepare fresh for each experiment.

Handling Protocols

All handling of this compound should be performed in a designated area, such as a chemical fume hood, by trained personnel.

General Workflow for Handling Solid Compound

Diagram 2: General Handling Workflow

A 1. Preparation - Don PPE - Prepare fume hood B 2. Equilibration - Remove vial from freezer - Allow to reach RT in desiccator A->B Proceed C 3. Weighing - Tare balance with weigh paper - Quickly weigh desired amount B->C Once at RT D 4. Transfer - Transfer solid to appropriate vessel C->D Proceed E 5. Storage & Cleanup - Purge vial with inert gas - Reseal and return to freezer - Clean workspace D->E Complete

Caption: Step-by-step workflow for safely handling the solid compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials:

  • 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (MW: 181.21 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated micropipettes

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL amber glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, 1.81 mg of the compound is required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 181.21 g/mol x 1000 = 1.81 mg

  • Preparation: Don all required PPE and perform all operations within a chemical fume hood.

  • Equilibration: Remove the vial containing the solid compound from the freezer and place it in a desiccator to warm to room temperature (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: Tare the analytical balance. Using an anti-static weigh boat or paper, carefully weigh out 1.81 mg of the compound. Record the exact mass.

  • Solubilization: Transfer the weighed solid into a clean, labeled 1.5 mL amber glass vial. Add 1.0 mL of anhydrous DMSO using a calibrated pipette.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Once fully dissolved, purge the vial headspace with argon or nitrogen, recap tightly, and immediately transfer the stock solution to -80°C storage.

  • Documentation: Record the exact concentration (based on the actual mass weighed), date of preparation, solvent, and storage conditions in your laboratory notebook.

References

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Available at: [Link]

  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available at: [Link]

  • Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. Available at: [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Organic Syntheses. Azetidine. Available at: [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Available at: [Link]

  • Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link]

  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

  • MaestroGen Inc. (2022, January 13). Material Safety Data Sheet (MSDS). Available at: [Link]

  • Regulations.gov. Material Safety Data Sheet I. Available at: [Link]

  • National Center for Biotechnology Information. Camizestrant. PubChem Compound Summary for CID 134453496. Available at: [Link]

  • Exposome-Explorer. SAFETY DATA SHEET. Available at: [Link]

  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Available at: [Link]

  • Wikipedia. 3-Aminopyridine. Available at: [Link]

  • The Good Scents Company. 3-aminopyridine. Available at: [Link]

  • Google Patents. US11634426B2 - Selective estrogen receptor degraders.
  • New Drug Approvals. (2025, October 1). Imlunestrant. Available at: [Link]

  • precisionFDA. CAMIZESTRANT. Available at: [Link]

  • PharmaCompass.com. Imlunestrant. Available at: [Link]

  • National Center for Biotechnology Information. Imlunestrant. PubChem Compound Summary for CID 146603228. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SYN-AZT-PYR-006 | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine . This scaffold is a critical pharmacophore in next-generation SERDs (e.g., Imlunestrant analogs) and kinase inhibitors.

The Core Problem: Users frequently report yields <20% when attempting direct coupling to 6-halopyridin-3-amines. The Solution: The electron-rich nature of the amino-pyridine deactivates the ring toward Nucleophilic Aromatic Substitution (


). The high-yield "Golden Route" requires coupling to a nitro-pyridine precursor , followed by reduction.

Module 1: The "Golden Route" Workflow

The following pathway is the industry-standard method for synthesizing this scaffold. It avoids the electronic deactivation inherent in the direct amine coupling route.

Interactive Workflow Diagram

G SM1 6-Chloro-3- nitropyridine Step1 Step 1: S_NAr Coupling (DIPEA, DMSO, 60-80°C) SM1->Step1 SM2 3-(Fluoromethyl) azetidine HCl SM2->Step1 Inter Intermediate: Nitro-Adduct Step1->Inter >90% Conv. Step2 Step 2: Reduction (Pd/C, H2 or Fe/NH4Cl) Inter->Step2 Product Target: Pyridin-3-amine Step2->Product Quant. Yield

Figure 1: The optimized two-step synthesis avoiding direct coupling to the deactivated amine.

Module 2: Step-by-Step Troubleshooting & Protocols

Phase 1: The Coupling Reaction ( )

User Query: "I am reacting 6-chloropyridin-3-amine with the azetidine salt in DMF at 100°C, but I only see starting material."

Diagnosis: You are fighting electronic deactivation. The amino group (


) at position 3 is strongly electron-donating, which increases electron density in the pyridine ring, making the carbon at position 6 unreactive toward nucleophiles.

Corrective Protocol: Switch the substrate to 2-chloro-5-nitropyridine (also known as 6-chloro-3-nitropyridine). The nitro group (


) is strongly electron-withdrawing, activating the ring for 

.

Optimized Protocol:

  • Stoichiometry:

    • 1.0 equiv 2-chloro-5-nitropyridine.

    • 1.1 equiv 3-(fluoromethyl)azetidine hydrochloride.

    • 2.5 - 3.0 equiv DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMSO (Reaction is often 2-5x faster than in DMF or MeCN due to higher dielectric constant stabilizing the Meisenheimer complex).

  • Procedure:

    • Dissolve the azetidine salt and DIPEA in DMSO first. Stir for 10 mins to ensure free-basing.

    • Add the nitropyridine.

    • Heat to 60–80°C . (Monitor by TLC/LCMS; usually complete in <2 hours).

  • Workup: Pour into ice water. The nitro-product usually precipitates as a yellow/orange solid. Filter and wash with water.

ParameterRecommendationWhy?
Base DIPEA (Organic)Inorganic bases (K2CO3) are poorly soluble in DMSO, leading to "gumming" of the azetidine salt.
Leaving Group Fluorine > ChlorineIf the Chloro-analog is sluggish, use 2-fluoro-5-nitropyridine . Fluoride is a better leaving group in

due to high electronegativity increasing ipso-carbon electrophilicity.
Temperature 60–80°C>100°C can cause degradation of the strained azetidine ring.
Phase 2: The Reduction Step (Nitro Amine)

User Query: "My nitro reduction using Pd/C is stalling, or I'm losing the fluorine atom."

Diagnosis:

  • Stalling: Catalyst poisoning by sulfur traces or insufficient H2 pressure.

  • Defluorination: While rare for aliphatic fluorines, activated benzylic-like fluorines can sometimes undergo hydrogenolysis under aggressive Pd/C conditions.

Corrective Protocol: If Hydrogenation (H2, Pd/C) is problematic, switch to a Chemical Reduction (Fe/NH4Cl or Zn/NH4Cl). This is milder and chemoselective.

Iron-Mediated Reduction Protocol:

  • Suspend the Nitro-intermediate (1.0 equiv) in EtOH/Water (3:1 ratio).

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to reflux (approx. 70-80°C) with vigorous stirring.

  • Endpoint: Reaction usually complete in 1-3 hours. Solution turns rust-colored.

  • Workup: Filter hot through Celite to remove iron sludge. Wash Celite with MeOH. Concentrate filtrate.

Phase 3: Purification & Isolation (The "Yield Killer")

User Query: "LCMS shows 95% product, but after aqueous extraction, I recovered 10% yield."

Diagnosis: The product, 6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine , is highly polar and amphoteric.

  • Acidic pH: Protonates the pyridine/amine (stays in water).

  • Neutral/Basic pH: The molecule is still polar enough to remain partially in the aqueous phase.

Corrective Protocol: Avoid standard aqueous extraction if possible.

Method A: "Salting Out" Extraction

  • Saturate the aqueous phase with NaCl.

  • Extract with DCM:Isopropanol (3:1) or CHCl3:Isopropanol (3:1) . Standard EtOAc is often too non-polar to pull the product out of water efficiently.

  • Repeat extraction 3-4 times.

Method B: Resin Capture (Recommended for small scale)

  • Load the reaction mixture (if in MeOH/EtOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate to obtain clean free base.

Module 3: Troubleshooting Decision Logic

Use this logic tree to identify where your specific experiment is failing.

Troubleshooting Start Start: Low Yield CheckSM Check Starting Material: Is it the Nitro or Amine precursor? Start->CheckSM IsAmine Amine Precursor (6-Cl-pyridin-3-amine) CheckSM->IsAmine IsNitro Nitro Precursor (6-Cl-3-nitropyridine) CheckSM->IsNitro Action1 STOP. Switch to Nitro Precursor. Amine deactivates SNAr. IsAmine->Action1 CheckConv Check Nitro Step Conversion (LCMS/TLC) IsNitro->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv GoodConv High Conversion (>90%) CheckConv->GoodConv FixSNAr 1. Switch Solvent to DMSO 2. Increase Temp to 80°C 3. Check Azetidine Salt Quality LowConv->FixSNAr CheckIso Check Isolation/Workup GoodConv->CheckIso LostAq Product lost in Aqueous CheckIso->LostAq FixIso Use DCM:IPA (3:1) extraction or SCX-2 Cartridge LostAq->FixIso

Figure 2: Decision tree for diagnosing yield loss.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Mechanism of nucleophilic aromatic substitution.[1][2][3] Chemistry LibreTexts.

  • Synthesis of Azetidine-Pyridine Scaffolds (SERD Context)

    • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader. J. Med. Chem. (2020).[4][5][6][7] (Describes azetidine coupling to pyridines).

  • Process Chemistry of Fluorinated Azetidines

    • Recent advances in the synthesis and reactivity of azetidines.[8] Organic & Biomolecular Chemistry.[3][5][9]

  • Reduction of Nitroheterocycles

    • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[10] (Demonstrates Nitro-to-F substitution and subsequent handling).

Sources

Solving solubility issues of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in DMSO

Introduction

You are encountering solubility or stability challenges with 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (hereafter referred to as Compound F-AZ-PYR ). This molecule combines a polar primary amine, a basic pyridine core, and a lipophilic fluoromethyl-substituted azetidine ring.

While DMSO (Dimethyl sulfoxide) is the standard solvent for this class of compounds, the specific interplay between the rigid pyridine core and the fluorine-induced lipophilicity often leads to "false solubility"—where the compound appears dissolved but exists as a supersaturated solution that precipitates upon storage or freeze-thaw cycles.

This guide provides a root-cause analysis and validated protocols to ensure consistent solubilization for biological assays and chemical synthesis.

Part 1: Critical Physicochemical Parameters

Before attempting solubilization, verify which form of the compound you possess. The salt form significantly alters the dissolution strategy.

ParameterFree Base FormSalt Form (e.g., HCl, TFA)
Appearance Off-white to yellow solidWhite to pale yellow crystalline solid
DMSO Solubility (Est.) High (~50–100 mM)Moderate to High (often requires heat/sonication)
Aqueous Solubility Low (requires pH < 5)Moderate (pH dependent)
Critical Risk Oxidation of primary amine (-NH₂)"Salting out" in high-molarity DMSO
Hygroscopicity LowHigh (absorbs water, causing clumping)
Part 2: Standard Dissolution Protocol (The "Happy Path")

Objective: Create a stable 10 mM or 50 mM stock solution.

Reagents:

  • Anhydrous DMSO (≥99.9%, water content <0.1%).

  • Note: Do not use DMSO that has been opened and stored loosely capped; it absorbs atmospheric water.

Workflow:

  • Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene if possible, though polypropylene is acceptable for short-term).

  • Solvent Addition: Add 70% of the calculated DMSO volume.

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Observation: If particles remain, proceed to Step 5.

  • Sonication: Sonicate in a water bath at 35–40°C (Max 45°C) for 10–15 minutes.

    • Technical Insight: The azetidine ring is strained. Excessive heat (>60°C) or strong acid combined with heat can degrade the ring structure. Keep temperatures mild.

  • Final Volume: Add the remaining 30% of DMSO to wash down the sides of the vial. Vortex again.

  • Inspection: Hold the vial against a light source. Look for "schlieren" lines (wavy distortions) or micro-precipitates. The solution must be perfectly clear.

Part 3: Troubleshooting & FAQs
Q1: "The solution was clear yesterday, but today there is a precipitate at the bottom. Why?"

Diagnosis: Water Uptake (Hygroscopicity). The Science: DMSO is incredibly hygroscopic.[1][2][3][4] It can absorb up to 30% of its weight in water from the air. Compound F-AZ-PYR is hydrophobic (due to the fluoromethyl and aromatic rings). As the water content in your DMSO rises, the solvent power decreases, acting as an "antisolvent" and forcing the compound out of solution (precipitation).[1][5] The Fix:

  • Immediate: Sonicate the vial at 40°C. If it re-dissolves, use immediately.

  • Prevention: Store stock solutions in single-use aliquots (e.g., 20 µL) to avoid repeated opening of the main bottle. Store over molecular sieves if possible.

Q2: "I am using the HCl salt form, and it stays cloudy even after sonication."

Diagnosis: Ionic Lattice Energy. The Science: Salt forms often have higher crystal lattice energy than free bases. While they dissolve well in water, they can be stubborn in pure organic solvents like DMSO because DMSO cannot effectively solvate the chloride counter-ion. The Fix:

  • Acid/Base Trick: If your downstream application permits, add a tiny amount of water (1-2% v/v) to the DMSO. The water helps solvate the salt ions.

  • Warning: Only do this if you are using the stock immediately, as this accelerates degradation (see Q1).

Q3: "The solution has turned from clear to dark yellow/brown."

Diagnosis: Oxidative Degradation. The Science: The pyridine-3-amine moiety contains an electron-rich primary amine. In the presence of oxygen and light, this amine can oxidize, forming azo-dimers or N-oxides. DMSO can occasionally facilitate mild oxidation. The Fix:

  • Purge: Flush the headspace of the vial with Nitrogen or Argon gas before closing.

  • Storage: Store at -20°C or -80°C in amber vials to block light.

Q4: "When I dilute the DMSO stock into my cell culture media, it crashes out immediately."

Diagnosis: The "Solubility Cliff." The Science: You are hitting the aqueous solubility limit. The fluoromethyl group makes the molecule lipophilic. When you dilute DMSO (solvent) into media (antisolvent), the local concentration of the drug exceeds its solubility in water before it can disperse.[5] The Fix:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in media, mix rapidly, then dilute to 1x).

  • Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise.

Part 4: Visual Troubleshooting Guides
Figure 1: Dissolution Workflow

A standardized process to ensure complete solubilization without degradation.

DissolutionWorkflow Start Start: Solid Compound (F-AZ-PYR) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate AddSolvent Add Anhydrous DMSO (70% of final volume) Equilibrate->AddSolvent Vortex Vortex Vigorously (30 seconds) AddSolvent->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Sonicate @ 40°C (10-15 mins) Check1->Sonicate No (Cloudy/Particles) TopUp Add Remaining DMSO (Top up to 100%) Check1->TopUp Yes Sonicate->Check1 Aliquot Aliquot & Store (-20°C, Dark) TopUp->Aliquot

Caption: Step-by-step dissolution protocol emphasizing temperature control and visual inspection checkpoints.

Figure 2: Precipitation Diagnostic Tree

Use this logic flow to identify why your compound precipitated.

TroubleshootingTree Problem Issue: Precipitation Observed CheckTime When did it precipitate? Problem->CheckTime Immediate Immediately upon dissolving CheckTime->Immediate Start Storage After storage (Overnight/Days) CheckTime->Storage Later Dilution Upon dilution into Media/Buffer CheckTime->Dilution In Assay SaltCheck Is it a Salt Form (HCl/TFA)? Immediate->SaltCheck WaterCheck Check DMSO Quality: Is it old/hydrated? Storage->WaterCheck Crash Solubility Cliff: Compound is lipophilic. Improve mixing speed or reduce final concentration. Dilution->Crash SaltYes Salt Effect: Lattice energy too high. Try heating or add 1% water. SaltCheck->SaltYes Yes SaltNo Saturation: Concentration too high. Dilute to 50%. SaltCheck->SaltNo No WaterYes Hygroscopicity: DMSO absorbed water. Re-make with fresh anhydrous DMSO. WaterCheck->WaterYes Yes WaterNo Temp Shock: Did you freeze-thaw? Sonicate to re-dissolve. WaterCheck->WaterNo No

Caption: Diagnostic logic to isolate the root cause of precipitation events (Salt form vs. Water uptake vs. Solubility limit).

Part 5: Storage and Stability Recommendations

To maintain the integrity of Compound F-AZ-PYR :

  • Temperature: Store solid powder at -20°C. Store DMSO stocks at -20°C or -80°C.

  • Container: Use amber glass vials with Teflon-lined caps. Avoid polystyrene.

  • Freeze-Thaw: Limit to max 3 cycles .

    • Why? Each freeze-thaw cycle promotes crystal nucleation. If the solution is slightly supersaturated, freezing will cause irreversible precipitation.

  • Inert Gas: If storing for >1 month, overlay the solution with Nitrogen to prevent amine oxidation.

References
  • BenchChem. (2025).[1][5] Impact of hygroscopic DMSO on compound solubility. Retrieved from

  • Balakin, K. V., et al. (2004).[6] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Retrieved from

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(Fluoromethyl)azetidine hydrochloride. Retrieved from

  • Li, Di, et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Retrieved from

Sources

Technical Support Center: Minimizing Defluorination Byproducts in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often challenging issue in the synthesis of fluorinated azetidines: the formation of defluorination byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome this synthetic hurdle.

Introduction: The Challenge of Defluorination

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly important scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and lipophilicity.[1] However, the synthesis of fluorinated azetidines is often plagued by the undesired loss of fluorine, leading to the formation of defluorinated byproducts. This not only reduces the yield of the target compound but also complicates purification, as the fluorinated and defluorinated products often have very similar physical properties.[2]

This guide will provide a structured approach to understanding and mitigating defluorination through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to defluorination during azetidine synthesis?

A1: Defluorination in the context of azetidine synthesis typically proceeds through two main mechanistic pathways:

  • Elimination (E2 or E1cb-like): This is the most common pathway, especially when a fluorine atom is positioned on a carbon atom with an adjacent acidic proton. A base used in the reaction can abstract this proton, leading to the elimination of hydrogen fluoride (HF) and the formation of an unsaturated byproduct, such as an azetine, which may then be further transformed. The C-F bond, while strong, can be cleaved under these conditions, particularly when the resulting double bond is stabilized.

  • Nucleophilic Substitution (SN2 or SNAr-like): Although the C-F bond is generally a poor leaving group, nucleophilic displacement of fluoride can occur, especially if the carbon atom is activated by adjacent electron-withdrawing groups or if the nucleophile is particularly strong. In some cases, intramolecular nucleophilic attack by another functional group within the molecule can lead to defluorination.[3] While less common for aliphatic fluorides, it's a possibility to consider, especially with highly reactive nucleophiles.[4]

Defluorination_Mechanisms cluster_elimination Elimination Pathway cluster_substitution Nucleophilic Substitution Pathway A Fluorinated Azetidine Precursor C Transition State A->C Proton Abstraction B Base B->C D Unsaturated Azetidine/Azetine + HF C->D Fluoride Elimination E Fluorinated Azetidine G Transition State E->G F Nucleophile F->G H Substituted Azetidine + F- G->H Fluoride Displacement

Caption: Primary mechanisms of defluorination.

Q2: I'm observing a significant amount of a byproduct with a mass difference of 20 Da (loss of HF) in my mass spectrometry analysis. How can I confirm this is a defluorination product?

A2: The mass difference of 20 Da is a strong indicator of HF loss. To confirm the identity of this byproduct, the following analytical techniques are highly recommended:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The disappearance or significant reduction of the fluorine signal corresponding to your starting material or desired product, and potentially the appearance of new fluorine signals if the byproduct is also fluorinated in a different environment, can confirm defluorination. Quantitative ¹⁹F NMR can be used to determine the ratio of your desired product to the defluorinated byproduct.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): Developing an HPLC method that can separate the fluorinated and non-fluorinated compounds is crucial for both identification and purification. Perfluoroaryl or perfluoroalkyl stationary phases often provide better separation for fluorinated compounds and their desfluoro analogs.[2][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile azetidines, GC-MS can provide excellent separation and fragmentation data to confirm the structure of the byproduct. However, care must be taken as highly reactive fluorine-containing compounds can potentially damage the GC column.[10][11]

Q3: How does the choice of base and solvent impact the extent of defluorination?

A3: The choice of base and solvent is critical in controlling defluorination, particularly when elimination is the primary degradation pathway.

  • Base:

    • Strong, sterically hindered bases (e.g., lithium diisopropylamide (LDA), potassium tert-butoxide) are often used to promote desired reactions like cyclizations. However, their high basicity can readily induce HF elimination.

    • Weaker, non-nucleophilic bases (e.g., proton sponge, diisopropylethylamine (DIPEA)) or inorganic bases (e.g., potassium carbonate) should be considered to minimize proton abstraction that leads to elimination.

  • Solvent:

    • Aprotic polar solvents (e.g., DMF, DMSO) can stabilize charged intermediates and may facilitate elimination pathways.

    • Aprotic non-polar solvents (e.g., toluene, THF) are often a better choice to suppress the formation of ionic intermediates that can lead to defluorination.

Troubleshooting Guide

Problem Potential Cause Troubleshooting & Optimization Strategies
High levels of defluorinated byproduct observed by LC-MS or ¹⁹F NMR. Inappropriate base selection: The base is too strong and is promoting E2 or E1cb elimination of HF.1. Screen weaker bases: Replace strong bases like LDA or NaH with milder options such as K₂CO₃, Cs₂CO₃, or organic amines like DIPEA or DBU. 2. Use a non-nucleophilic base: If nucleophilic substitution is a concern, use a sterically hindered, non-nucleophilic base.
High reaction temperature: Elevated temperatures provide the activation energy for the elimination pathway.1. Lower the reaction temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Monitor reaction progress carefully: Use TLC, LC-MS, or ¹⁹F NMR to monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
Inappropriate solvent choice: The solvent may be promoting the elimination reaction.1. Switch to a less polar, aprotic solvent: Move from solvents like DMF or DMSO to THF, toluene, or dichloromethane. 2. Consider a solvent screen: Systematically evaluate a range of solvents to identify the one that gives the best ratio of desired product to byproduct.
Difficulty separating the fluorinated azetidine from its defluorinated byproduct. Similar polarity and physical properties: The loss of a fluorine atom and addition of a hydrogen atom results in a small change in molecular weight and polarity.1. Utilize specialized HPLC columns: Employ columns with fluorinated stationary phases (e.g., perfluorophenyl, perfluoroalkyl) which can offer enhanced selectivity for fluorinated compounds.[9][12] 2. Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related compounds than HPLC. 3. Derivatization: If possible, derivatize the mixture to introduce a functional group that will allow for easier separation by chromatography or crystallization.
Low yield of fluorinated azetidine, even with minimal defluorination. Poor leaving group in intramolecular cyclization: The desired ring-closing reaction is slow, allowing for side reactions to occur.1. Activate hydroxyl groups: Convert hydroxyl groups into better leaving groups such as tosylates, mesylates, or triflates to facilitate the intramolecular SN2 reaction.
Steric hindrance: The conformation of the acyclic precursor may not be favorable for ring closure.1. Modify the substrate: Redesign the synthetic precursor to reduce steric bulk around the reacting centers.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination in the Cyclization of a 3-Fluoro-1,3-disubstituted Propane Precursor

This protocol provides a starting point for optimizing the intramolecular cyclization to form a 3-fluoroazetidine, with a focus on minimizing HF elimination.

Protocol_1 Start Start Step1 Dissolve precursor in anhydrous, aprotic solvent (e.g., Toluene or THF) under inert atmosphere (N₂ or Ar). Start->Step1 Step2 Cool the reaction mixture to 0 °C or -78 °C. Step1->Step2 Step3 Slowly add a mild, non-nucleophilic base (e.g., K₂CO₃ or DIPEA). Step2->Step3 Step4 Monitor reaction progress by ¹⁹F NMR and LC-MS at regular intervals. Step3->Step4 Step5 Quench the reaction with a saturated aqueous solution of NH₄Cl upon completion. Step4->Step5 Step6 Extract with an organic solvent, dry, and concentrate under reduced pressure. Step5->Step6 End Purify via fluorinated phase HPLC or careful column chromatography. Step6->End

Caption: Optimized cyclization protocol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the acyclic precursor (1.0 eq).

  • Solvent Addition: Add anhydrous, aprotic solvent (e.g., Toluene or THF) to achieve a concentration of 0.05 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. For particularly sensitive substrates, a dry ice/acetone bath (-78 °C) may be necessary.

  • Base Addition: Slowly add a mild, non-nucleophilic base (e.g., powdered anhydrous K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)) portion-wise or dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the cooled temperature and monitor its progress every hour using thin-layer chromatography (TLC), LC-MS, and/or ¹⁹F NMR spectroscopy.

  • Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, or for difficult separations, utilize HPLC with a fluorinated stationary phase.[2][9]

Protocol 2: Analytical Method for Quantifying Fluorinated Azetidine and Defluorinated Byproduct using ¹⁹F NMR

This protocol outlines the use of quantitative ¹⁹F NMR (qNMR) to determine the relative amounts of the desired fluorinated product and its defluorinated analog.

Protocol_2 Start Start Step1 Prepare a stock solution of a known internal standard (e.g., trifluorotoluene). Step2 Accurately weigh a sample of the crude reaction mixture. Step3 Dissolve the sample and a precise volume of the internal standard stock solution in a deuterated solvent. Step4 Acquire the ¹⁹F NMR spectrum with appropriate relaxation delays. Step5 Integrate the signals of the product, byproduct, and internal standard. Step6 Calculate the molar ratio and yield. End End

Caption: Quantitative ¹⁹F NMR workflow.

Step-by-Step Methodology:

  • Internal Standard Preparation: Prepare a stock solution of a suitable internal standard with a known concentration. The internal standard should have a ¹⁹F NMR signal that does not overlap with the signals of the analyte and byproduct. Trifluorotoluene is a common choice.

  • Sample Preparation: Accurately weigh a sample of the crude reaction mixture (e.g., 10-20 mg) into an NMR tube.

  • Solvent and Standard Addition: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample. Then, add a precise volume of the internal standard stock solution to the NMR tube.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum. It is crucial to use a sufficient relaxation delay (D1) to ensure complete relaxation of all fluorine nuclei for accurate integration. A D1 of 5-7 times the longest T₁ is recommended.

  • Data Processing: Process the spectrum and carefully integrate the signals corresponding to the desired fluorinated azetidine, the defluorinated byproduct (if it contains other fluorine atoms, otherwise this method is for quantifying the remaining fluorinated species), and the internal standard.

  • Calculation: The molar ratio of the compounds can be calculated using the following formula:

    (Integral of Analyte / Number of F atoms in Analyte) / (Integral of Standard / Number of F atoms in Standard) = Moles of Analyte / Moles of Standard

Data Summary Table

The following table summarizes the impact of fluorine substitution on the pKa of the azetidine nitrogen. Understanding this effect is crucial as it influences the nucleophilicity of the nitrogen and the overall reactivity of the molecule.

Compound Position of Fluorine pKa Reference
Azetidine-11.29[13]
3-Fluoroazetidine3~9.5-10.5 (estimated)[13]
3,3-Difluoroazetidine3,3~7.5-8.5 (estimated)[13]

Note: The pKa values for fluorinated azetidines are estimated based on the known effects of fluorine on the basicity of amines. The actual values may vary depending on the specific substitution pattern and solvent.

The electron-withdrawing nature of fluorine decreases the basicity (lowers the pKa) of the azetidine nitrogen. This can impact reactions where the nitrogen acts as a nucleophile.

This technical support guide provides a foundational understanding of the challenges associated with defluorination in azetidine synthesis and offers practical strategies for its mitigation. By carefully selecting reaction conditions and employing appropriate analytical techniques, researchers can significantly improve the yield and purity of their target fluorinated azetidines.

References

  • Al-aboudi, A., et al. (2007). An exploratory and mechanistic study of the defluorination of an (aminofluorophenyl)oxazolidinone: SN1(Ar) vs. SR+N1(Ar) mechanism. Organic & Biomolecular Chemistry, 5(22), 3641-3647. Available at: [Link]

  • Bohme, D. K., & Raksit, A. B. (1984). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society, 106(12), 3447-3452. Available at: [Link]

  • CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. Retrieved February 22, 2026, from [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7009. Available at: [Link]

  • Das, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1388, 236-243. Available at: [Link]

  • Nenajdenko, V. G. (Ed.). (2014).
  • Ghosh, A. K., & Brindisi, M. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Das, S., et al. (2023). Mechanistic investigations of the defluorinations. ResearchGate. Available at: [Link]

  • Hu, J., & Zhang, W. (Eds.). (2019).
  • Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 815256. Available at: [Link]

  • Yamazaki, T., & Saito, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(4), 343. Available at: [Link]

  • Stepanov, A. A., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127331. Available at: [Link]

  • Giraudeau, P., et al. (2023). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Available at: [Link]

  • Welch, C. J., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. Available at: [Link]

  • Tang, W. (2017). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography & Separation Techniques, 8(4). Available at: [Link]

  • Kassal, P., et al. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(20), 7689-7697. Available at: [Link]

  • Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. Available at: [Link]

  • Key, B. D., et al. (2016). Matrix-independent screening of defluorination in vitro and in vivo. Applied and Environmental Microbiology, 82(12), 3546-3553. Available at: [Link]

  • Salwiczek, M., & Schafer, M. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(1), 1-8. Available at: [Link]

  • Kumar, V., & Singh, P. (2021). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. Available at: [Link]

  • Amon, J. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. Available at: [Link]

  • Britton, R., et al. (2025). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Maisonial, A., et al. (2022). Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. Cancers, 14(12), 2891. Available at: [Link]

  • Shinde, S. S., et al. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. Molecules, 27(3), 1018. Available at: [Link]

  • Bell, D. S. (2013). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Martin, J. W., et al. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584-590. Available at: [Link]

  • Harrington, C. F., & Crighton, A. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 105-113. Available at: [Link]

  • Wang, Y., et al. (2020). Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine. Journal of Fungi, 6(1), 19. Available at: [Link]

  • Chen, K., et al. (2018). GC-MS analysis of the reaction mixture for the fluorination of alkoxyamine 1. ResearchGate. Available at: [Link]

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Stability of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Handling of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Executive Summary

The compound 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine represents a specific class of N-heteroaryl azetidines often utilized in medicinal chemistry (e.g., in SERDs or kinase inhibitors).[1][2] Unlike N-phenyl azetidines, which are notoriously unstable in acidic media, this ortho-substituted pyridine derivative exhibits enhanced hydrolytic stability .[1][2]

This guide addresses the physicochemical behavior of this scaffold under acidic conditions, providing troubleshooting workflows for stability assessment, salt formation, and degradation analysis.

Part 1: Acid Stability Profile & Mechanism[1][2]

The Stability Paradox

Users often assume azetidines are universally unstable in acid due to ring strain (~26 kcal/mol).[2] However, the stability of N-aryl azetidines is strictly governed by the basicity of the azetidine nitrogen .[1]

  • The Rule: Acid-catalyzed ring opening requires protonation of the azetidine nitrogen (

    
    ).[1][2][3]
    
  • The Exception: When the azetidine is attached to an electron-deficient ring (like pyridine) at the ortho (6-) or para (4-) position, the nitrogen lone pair is delocalized into the aromatic system.[2] This drastically lowers the pKa of

    
     (often < 0), rendering it non-basic in standard acidic buffers (pH 1–5).[1][2]
    
Structural Analysis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine
  • Site A (

    
    ):  The pyridine nitrogen.[1][2][4] Moderately basic (pKa ~5–6).[1][2] This is the primary protonation site.[2]
    
  • Site B (

    
    ):  The azetidine nitrogen.[1][2][3][4][5][6][7] Attached at the 6-position (ortho).[1][2] Highly electron-deficient due to the inductive and mesomeric withdrawal by the pyridine ring.[1][2]
    
  • Result: In acidic solution (e.g., 1M HCl), the molecule exists predominantly as the pyridinium salt (protonated at

    
    ).[1][2] The 
    
    
    
    remains unprotonated, preserving the ring integrity.
Comparative Stability Data
Scaffold TypeSubstituentT1/2 (pH 1.8, 37°C)Stability Rating
N-Phenyl AzetidineNone< 30 minUnstable
N-(3-Pyridyl) AzetidineMeta-substitution~3.8 hoursModerate
N-(6-Pyridyl) Azetidine Ortho-substitution > 24 hours Excellent

Data extrapolated from kinetic studies on N-heteroaryl azetidines [1].

Part 2: Troubleshooting Guide

Scenario A: "I see a new peak in LCMS after stirring in TFA/DCM."

Diagnosis: While the scaffold is stable, the fluoromethyl group or impurities might be reacting, or you are observing a trifluoroacetyl adduct (common with primary amines).

  • Check 1 (Mass Shift): Does the new peak have a mass of M+96? This indicates trifluoroacetylation of the primary amine (Position 3).[2] This is reversible with mild base.[1][2]

  • Check 2 (Ring Opening): Does the new peak have a mass of M+18 (Hydrolysis) or M+Cl (Chlorolysis)?

    • Root Cause:[1][2][3][4][5] If ring opening is confirmed, the acid concentration may be too high (>4M HCl) or temperature too high (>50°C), forcing protonation of the

      
      .[1][2]
      
Scenario B: "The compound is turning yellow/brown in solution."

Diagnosis: Aminopyridines are oxidation-sensitive.[1][2]

  • Solution: Store the compound as a salt (e.g., HCl or Tosylate) rather than a free base.[2] The protonated pyridine ring is electron-poor and resistant to oxidative polymerization.[1][2]

Scenario C: "Can I use this building block in a Suzuki coupling with acidic workup?"

Recommendation: Yes. The 6-azetidinyl linkage is robust enough to withstand standard aqueous acidic workups (e.g., 1M HCl wash).[1][2]

  • Caution: Avoid prolonged heating in strong acids (e.g., 6M HCl reflux), which will eventually hydrolyze the C-N bond or open the ring.

Part 3: Experimental Protocols

Protocol 3.1: Acid Stress Test (Validation)

Use this protocol to validate the stability of your specific batch before scale-up.[1][2]

Materials:

  • Compound (1 mg)[1][2]

  • Solvent: DMSO-d6 (for NMR) or Acetonitrile/Water (for LCMS)[1][2]

  • Acid: 1M DCl (Deuterated HCl) or 1M HCl[1][2]

Steps:

  • Preparation: Dissolve 1 mg of compound in 0.5 mL solvent.

  • Baseline: Acquire T=0 spectrum/chromatogram.[1][2]

  • Stress: Add 5 equivalents of 1M HCl (or adjust pH to ~1).

  • Incubation: Incubate at 25°C for 24 hours.

  • Analysis:

    • Pass: >98% parent compound remaining.[1][2]

    • Fail: Appearance of ring-opened product (typically >5%).[1][2]

    • Note: The 3-fluoromethyl group signal (doublet of doublets in 1H NMR around 4.5 ppm) is a sensitive probe for ring integrity.[1][2]

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the stable pyridinium salt formation and the degradation pathway.

StabilityMechanism Molecule 6-(3-(Fluoromethyl)azetidin-1-yl) pyridin-3-amine (Free Base) PyridineSalt Pyridinium Salt (Protonation at N-Pyridine) STABLE SPECIES Molecule->PyridineSalt Fast (Major Pathway) pKa ~ 5.5 Azetidinium Azetidinium Ion (Protonation at N-Azetidine) UNSTABLE INTERMEDIATE Molecule->Azetidinium Very Slow (Minor Pathway) pKa < 0 Acid Acid (H+) Acid->Molecule RingOpen Ring-Opened Product (Hydrolysis/Degradation) Azetidinium->RingOpen Nucleophilic Attack (H2O/Cl-)

Caption: Kinetic competition diagram. The high basicity of the pyridine nitrogen traps the molecule in the stable "Pyridinium Salt" form, preventing the formation of the reactive "Azetidinium" species required for degradation.

Part 5: Frequently Asked Questions (FAQ)

Q1: Is the fluoromethyl group (-CH2F) stable to acid? A: Yes.[1][2] Primary alkyl fluorides are generally stable to aqueous acids.[1][2] They do not undergo elimination or hydrolysis easily under standard laboratory conditions (pH 1–12, <60°C).[1][2] Instability usually arises only if the azetidine ring opens first, creating a reactive intermediate.

Q2: How should I store the compound? A: Store as a solid at -20°C. If in solution, avoid protic solvents for long-term storage. The HCl salt or Tosylate salt is likely more stable than the free base due to the prevention of oxidation of the primary amine [2].

Q3: Can I remove a Boc group from the primary amine using TFA? A: Yes. The 6-azetidinylpyridine core tolerates TFA/DCM (1:[1][2]1) for 1–2 hours at room temperature. Ensure the reaction is quenched immediately with mild base (NaHCO3) to avoid prolonged exposure to concentrated acid.[2]

References

  • Vertex Pharmaceuticals. (2021).[1][2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [1][2]

  • BenchChem. (2025).[1][2][3][6] Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. [1][2]

  • PubChem. (2025).[1][2] Camizestrant (Related Structure) Compound Summary. National Library of Medicine.[2]

Sources

Validation & Comparative

1H NMR interpretation of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a rigorous structural validation framework for 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine , a critical pharmacophore often utilized in the synthesis of Selective Estrogen Receptor Degraders (SERDs) such as Imlunestrant.

Unlike standard aliphatic amines, this molecule presents unique spectroscopic challenges:

  • Strong Second-Order Effects: The azetidine ring protons exhibit complex splitting due to the chiral center at C3 and strong

    
     coupling.
    
  • Electronic Push-Pull: The pyridine ring is highly polarized by the electron-donating azetidinyl group and the amine, significantly altering aromatic chemical shifts.

Objective: To distinguish the target molecule from common synthetic impurities (e.g., des-fluoro analogs or chloride-substituted byproducts) using high-resolution 1H NMR.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize line broadening due to exchangeable protons or aggregation, follow this optimized protocol.

ParameterSpecificationRationale
Solvent DMSO-

(Primary)
Solubilizes the polar aminopyridine core; slows amine proton exchange, allowing observation of the

signal.
Alternative

Useful for resolution of aliphatic azetidine protons, though

may broaden or vanish.
Concentration 5–10 mg in 0.6 mLPrevents viscosity-induced broadening while maintaining S/N ratio > 100:1.
Temperature 298 K (

C)
Standard. Elevated temp (310 K) can sharpen the azetidine ring inversion if broadening occurs.
Reference TMS (0.00 ppm)Essential for precise chemical shift benchmarking.

Spectral Analysis & Assignment Logic

A. The Aromatic Region (Pyridine Core)

The pyridine ring is substituted at positions 2 and 5 (relative to nitrogen). Note that IUPAC numbering for the amine priority places the amine at 3 and the azetidine at 6.

  • H2 (C2-H): Appears as a doublet (d) or broad singlet at ~7.6 – 7.8 ppm .

    • Mechanism: Ortho to the electron-withdrawing nitrogen and meta to the electron-donating azetidine. It is the most deshielded proton.

  • H4 (C4-H): Appears as a doublet of doublets (dd) at ~7.0 – 7.2 ppm .

    • Mechanism: Ortho to the amine group.

  • H5 (C5-H): Appears as a doublet (d) at ~6.3 – 6.5 ppm .

    • Mechanism: Ortho to the azetidine nitrogen. The strong mesomeric donation (+M effect) of the azetidine nitrogen significantly shields this proton, shifting it upfield compared to unsubstituted pyridine.

B. The Aliphatic Region (Azetidine & Fluoromethyl)

This region is diagnostic. The presence of the fluorine atom (


) introduces large couplings.
  • Fluoromethyl (

    
    ): 
    
    • Shift: ~4.5 – 4.7 ppm .

    • Pattern: Doublet of doublets (dd) or dm .

    • Coupling: Dominated by the geminal H-F coupling (

      
      ). This "wide doublet" is the fingerprint of the molecule.
      
  • Azetidine Ring Protons (

    
    ): 
    
    • Shift: ~3.6 – 4.2 ppm .

    • Pattern: These 4 protons are diastereotopic due to the substituent at C3. They typically appear as two sets of multiplets.

    • Coupling: Complex. Includes geminal (

      
      ), vicinal (
      
      
      
      ), and long-range fluorine coupling (
      
      
      ).
C. The Exchangeable Protons
  • Amine (

    
    ): 
    
    • DMSO-

      
      :  Broad singlet at ~5.0 – 5.5 ppm .
      
    • 
      :  Broad singlet at ~3.5 – 4.5 ppm  (often overlaps with azetidine signals).
      

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to synthetic impurities or structural analogues.

Comparison 1: Solvent System Performance
FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Amine Signal Sharp/Broad Singlet (Visible)Very Broad/Invisible (Exchange)
Aromatic Resolution High (distinct shifts)Moderate (potential overlap)
Azetidine Resolution Moderate (viscosity broadening)High (sharp multiplets)
Water Peak ~3.33 ppm (may overlap azetidine)~1.56 ppm (clear of region)
Comparison 2: Impurity Differentiation (QC Context)

The most common synthetic failure is the non-fluorinated precursor or the chloro-analog.

SignalTarget Molecule (

)
Impurity A (

)
Impurity B (

)
Diagnostic Peak ~4.6 ppm (d,

Hz)
~3.5 ppm (d,

Hz)
~3.8 ppm (d,

Hz)
19F NMR Singlet at ~-220 ppm (t)Silent Silent
Azetidine Shape Complex (F-coupling)Simple MultipletsSimple Multiplets

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic

This diagram illustrates the decision tree for assigning the 1H NMR signals based on connectivity and electronic effects.

NMR_Assignment Molecule 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine Region_Aromatic Aromatic Region (6.0 - 8.0 ppm) Molecule->Region_Aromatic Region_Aliphatic Aliphatic Region (3.0 - 5.0 ppm) Molecule->Region_Aliphatic H_C2 H-C2 (Ortho to Amine) Deshielded Singlet/Doublet ~7.7 ppm Region_Aromatic->H_C2 Most Downfield H_C5 H-C5 (Ortho to Azetidine) Shielded Doublet (+M effect) ~6.4 ppm Region_Aromatic->H_C5 Most Upfield CH2F CH2-F Group Diagnostic Doublet (J ~47Hz) ~4.6 ppm Region_Aliphatic->CH2F Large J(H-F) Coupling Azetidine Azetidine Ring (N-CH2) Complex Multiplets 3.6 - 4.2 ppm Region_Aliphatic->Azetidine Diastereotopic

Caption: Logic flow for assigning key protons based on electronic environment and coupling patterns.

Diagram 2: QC Validation Workflow

This workflow describes the step-by-step process to validate the product against potential synthesis failures.

QC_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (ns=16, d1=2s) Solvent->Acquire Check_46 Check 4.5-4.7 ppm Acquire->Check_46 Decision1 Wide Doublet (J ~47Hz)? Check_46->Decision1 Pass Confirm Structure: Target Present Decision1->Pass Yes Fail_OH Triplet/Singlet? Likely Alcohol (-OH) Decision1->Fail_OH No (Shift ~3.5) Fail_Cl Doublet (J ~6Hz)? Likely Chloride (-Cl) Decision1->Fail_Cl No (Shift ~3.8)

Caption: Experimental workflow for rapid quality control and impurity identification.

References

  • Scott, J. S., et al. (2020). "Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist."[1] Journal of Medicinal Chemistry, 63(23), 14530–14559.

  • Hanessian, S., et al. (2012). "Synthesis and 1H NMR Characterization of Fluorinated Azetidines." ResearchGate.

  • Reich, H. J. (2020).[2] "19F NMR Coupling Constants and Chemical Shifts." University of Wisconsin-Madison Chemistry.

  • FDA Center for Drug Evaluation and Research. (2024). "Imlunestrant (LY3484356) Chemical Structure and Moieties." U.S. Food and Drug Administration.[3]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.